Cas no 1053-74-3 (Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-)

Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- structure
1053-74-3 structure
Product Name:Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
CAS-nummer:1053-74-3
MF:C22H27N3OS
MW:381.534283876419
CID:205953
PubChem ID:13983
Update Time:2025-04-19

Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,1-[10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-
    • 1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone
    • 2-Acetyl-10-[3-(4-methylpiperazino)propyl]-10H-phenothiazine
    • 1-{10-[3-(4-methyl-piperazin-1-yl)-propyl]-10H-phenothiazin-2-yl}-ethanone
    • 10-< 3-(4-Methyl-piperazino)-propyl> -2-acetyl-phenothiazin
    • 3-Acetyl-10-(3-< 4-methyl-piperazino> -propyl)-phenothiazin
    • 3-Acetyl-10-(3'N-methyl-piperazino-N'-propyl)phenothiazin
    • AC1L22W8
    • AG-D-18777
    • KETONE, METHYL 10-(3-(4-METHYL-1-PIPERAZINYL)PROPYL)PHENOTHIAZIN-2-YL
    • LS-87289
    • Methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl ketone
    • 1-[10-[3-(4-Methylpiperazino)propyl]-10H-phenothiazin-2-yl]ethanone
    • DTXSID40147064
    • 1053-74-3
    • BRN 0766914
    • 1-(10-(3-(4-methylpiperazin-1-yl)propyl)-10h-phenothiazin-2-yl) ethanone
    • SCHEMBL141601
    • Inchi: 1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3
    • InChI-sleutel: WKCTYFQBCFYMAR-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N(C2C=C(C(C)=O)C=CC1=2)CCCN1CCN(C)CC1

Berekende eigenschappen

  • Exacte massa: 381.18771
  • Monoisotopische massa: 381.18748367g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 508
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 52.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.0881 (rough estimate)
  • Brekindex: 1.6740 (estimate)
  • PSA: 26.79
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Changzhou Guanjia Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
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